(+)-Totarol

Descripción

Totarol has been reported in Juniperus rigida, Thujopsis dolabrata, and other organisms with data available.

structure given in first source; isolated from the bark of Podocarpus nagi

Structure

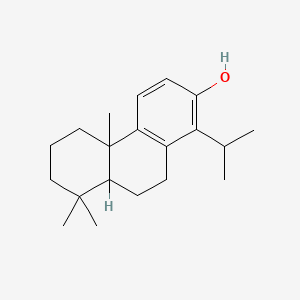

2D Structure

3D Structure

Propiedades

IUPAC Name |

(4bS,8aS)-4b,8,8-trimethyl-1-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O/c1-13(2)18-14-7-10-17-19(3,4)11-6-12-20(17,5)15(14)8-9-16(18)21/h8-9,13,17,21H,6-7,10-12H2,1-5H3/t17-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRVDANDJSTYELM-FXAWDEMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC2=C1CCC3C2(CCCC3(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C=CC2=C1CC[C@@H]3[C@@]2(CCCC3(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047752 | |

| Record name | Totarol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

511-15-9 | |

| Record name | (+)-Totarol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=511-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Totarol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Totarol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4bS-trans-8,8-Trimethyl-4b,5,6,7,8,8a,9,10-octahydro-1-isopropyl-phenanthren-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOTAROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67NH2854WW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(+)-Totarol: A Comprehensive Technical Guide to its Discovery, Natural Sources, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Totarol, a naturally occurring diterpenoid, has garnered significant attention in the scientific community for its potent antimicrobial and antioxidant properties. This technical guide provides an in-depth exploration of the discovery of this compound, its diverse natural sources, and detailed methodologies for its extraction, isolation, and characterization. Quantitative data on its prevalence is summarized, and experimental protocols are provided to facilitate further research and development. Additionally, key pathways and experimental workflows are visualized to offer a clear understanding of its biological activity and processing.

Discovery and Historical Perspective

The discovery of this compound is credited to McDowell and Easterfield in 1941, who first isolated the compound from the heartwood of the New Zealand native tree, Podocarpus totara.[1] The remarkable durability and resistance to decay of the tōtara wood prompted this investigation. The name "totarol" is derived from the tree from which it was first identified. Subsequent research focused on elucidating its chemical structure, which was definitively established in the following years. This initial discovery laid the groundwork for future investigations into its biological activities and potential therapeutic applications.

Natural Sources of this compound

This compound is predominantly found in the heartwood of trees from the Podocarpaceae and Cupressaceae families.

Primary Source:

-

Podocarpus totara (Tōtara): The heartwood of the New Zealand tōtara tree is the most abundant natural source of this compound, with concentrations reaching up to 5% of the dry weight of the heartwood.[2] This high concentration makes it the primary source for commercial extraction.

Secondary Sources:

-

Other Podocarpus Species: Various other species within the Podocarpus genus also contain this compound, albeit in lower concentrations (generally less than 1% by mass).[2]

-

Cupressaceae Family: Several species within the cypress family, including some Cupressus and Thuja (arborvitae) species, have been identified as sources of totarol and its derivatives. For instance, totarol, totaradiol, and ferruginol have been isolated from Thuja plicata.[3][4] Cupressus benthamii has been reported to contain a significant amount of trans-totarol (19.3%) in its leaf essential oil.[5]

-

Rosmarinus officinalis (Rosemary): More recently, this compound has been isolated from rosemary, indicating its presence beyond coniferous trees.

Quantitative Data on this compound Content

The concentration of this compound varies significantly among different natural sources and even within the same plant species depending on factors such as age, growing conditions, and the specific part of the plant.

| Natural Source | Plant Part | Concentration/Yield of this compound | Reference |

| Podocarpus totara | Heartwood | ~5% by mass on a dry basis | [2] |

| Podocarpus spp. (other) | Heartwood | < 1% by mass | [2] |

| Cupressus benthamii | Leaf Essential Oil | 19.3% (trans-totarol) | [5] |

| Thuja plicata | Not specified | Presence of totarol, totaradiol, and ferruginol | [3][4] |

| Kaempferia parishii | Rhizome Extract | 74.96 ± 0.86% of the extract | [6] |

Experimental Protocols

Extraction of this compound using Supercritical CO₂ Fluid Extraction (SFE)

Supercritical CO₂ extraction is a green and efficient method for isolating this compound from its natural sources, particularly from the heartwood of Podocarpus totara. This method avoids the use of harsh organic solvents and yields a pure product.

Materials and Equipment:

-

Dried and ground heartwood of Podocarpus totara (particle size 0.5-2 mm)

-

Supercritical Fluid Extractor system equipped with an extraction vessel, separator, CO₂ pump, heater, and back-pressure regulator

-

High-purity carbon dioxide (99.9%)

-

Analytical balance

Protocol:

-

Sample Preparation: The heartwood of Podocarpus totara is air-dried to a moisture content below 10% and ground to a fine powder (particle size between 0.5 and 2 mm).

-

Loading the Extractor: The ground wood powder is accurately weighed and loaded into the extraction vessel of the SFE system.

-

System Pressurization and Heating: The extraction vessel is sealed. The system is then pressurized with CO₂ and heated to the desired supercritical conditions.

-

Extraction Parameters:

-

Separation: The supercritical CO₂ containing the dissolved totarol is passed through a separator where the pressure is reduced (e.g., to 70 bar), causing the totarol to precipitate and be collected.[2] The CO₂ can then be recycled.

-

Purification (Optional): The collected extract can be further purified by re-extraction with supercritical CO₂ at different pressures to increase the concentration of totarol. For example, an extract containing 43% totarol can be re-extracted at 85 bar and 313 K to yield an extract with 70% totarol.[2]

Analytical Quantification of this compound

4.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the quantification of this compound in plant extracts.

Instrumentation and Conditions:

-

HPLC System: Equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of methanol and water is commonly used. A typical gradient might start with 80% methanol and increase to 100% methanol over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30°C.

-

Detection Wavelength: 284 nm.

-

Sample Preparation: Plant extracts are dissolved in methanol, filtered through a 0.45 µm syringe filter, and injected into the HPLC system.

-

Quantification: A calibration curve is generated using a series of known concentrations of a pure this compound standard. The concentration in the sample is determined by comparing its peak area to the calibration curve.

4.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the identification and quantification of this compound.

Instrumentation and Conditions:

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Injector Temperature: 250°C.

-

Oven Temperature Program: An initial temperature of 150°C, held for 2 minutes, then ramped to 280°C at a rate of 10°C/min, and held for 10 minutes.

-

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. The mass range scanned is typically 40-500 amu.

-

Sample Preparation: Extracts are often derivatized (e.g., silylated with BSTFA) to increase volatility before injection.

-

Identification and Quantification: Identification is based on the retention time and comparison of the mass spectrum with a reference library (e.g., NIST). Quantification can be performed using an internal standard and a calibration curve.

Visualizations

Experimental Workflow for this compound Extraction and Analysis

Caption: Workflow for the extraction and analysis of this compound.

Antibacterial Mechanism of this compound

Caption: Proposed antibacterial mechanisms of this compound.

Biological Activity and Potential Applications

This compound exhibits a broad spectrum of biological activities, with its antibacterial and antioxidant properties being the most extensively studied.

-

Antibacterial Activity: this compound is particularly effective against Gram-positive bacteria, including antibiotic-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[7] Its mechanism of action is believed to involve the disruption of the bacterial cell membrane, leading to increased permeability and leakage of essential cellular components.[1][8] Furthermore, studies suggest that totarol can act as an efflux pump inhibitor, preventing bacteria from expelling antibiotics and thus potentiating their effects.[7][9][10]

-

Antioxidant Activity: this compound is a potent antioxidant, reportedly several times more effective than vitamin E. This activity is attributed to its phenolic structure, which enables it to scavenge free radicals and inhibit lipid peroxidation.

These properties make this compound a promising candidate for various applications in the pharmaceutical, cosmetic, and food industries, including as a natural preservative, an active ingredient in acne treatments, and a potential therapeutic agent for bacterial infections.

Conclusion

This compound stands out as a remarkable natural product with significant potential. Its discovery, rooted in the observation of nature's resilience, has paved the way for the exploration of its diverse biological activities. The well-established natural abundance in Podocarpus totara and the development of efficient extraction techniques like SFE make it a viable candidate for commercial applications. The detailed experimental protocols and analytical methods provided in this guide are intended to support and accelerate further research into the promising therapeutic and industrial applications of this versatile diterpenoid.

References

- 1. Antibacterial activity and mode of action of totarol against Staphylococcus aureus in carrot juice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2005073154A1 - A method of extracting totarol and/or a product containing totarol - Google Patents [patents.google.com]

- 3. Totarol, totaradiol and ferruginol: three diterpenes from Thuja plicata (Cupressaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research.aber.ac.uk [research.aber.ac.uk]

- 5. juniperus.org [juniperus.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Effects of this compound, a diterpenoid antibacterial agent, on phospholipid model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Phenolic Diterpene Totarol Inhibits Multidrug Efflux Pump Activity in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Inhibiting Bacterial Drug Efflux Pumps via Phyto-Therapeutics to Combat Threatening Antimicrobial Resistance [frontiersin.org]

An In-depth Technical Guide to (+)-Totarol: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Totarol is a naturally occurring phenolic diterpenoid that has garnered significant attention within the scientific community for its potent biological activities. First isolated from the heartwood of the New Zealand native tree, Podocarpus totara, this compound has demonstrated a broad spectrum of effects, including notable antibacterial, antioxidant, and anti-inflammatory properties. Its unique chemical structure underpins these activities, making it a compelling candidate for drug discovery and development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, supported by experimental data and methodologies.

Chemical Structure and Identification

This compound possesses a complex tricyclic diterpenoid backbone. Its systematic IUPAC name is (4bS,8aS)-4b,8,8-trimethyl-1-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-2-ol[1]. The chemical structure is characterized by a phenanthrenol core with a distinctive isopropyl group.

Key Identifiers:

-

CAS Number: 511-15-9[1]

-

Molecular Formula: C₂₀H₃₀O[1]

-

SMILES: CC(C)c1cc2c(c(c1)O)CC[C@@H]3[C@@]2(CCCC3(C)C)C[1]

-

InChI Key: ZRVDANDJSTYELM-FXAWDEMLSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, providing a quantitative basis for its handling and formulation in research and development settings.

| Property | Value | Reference |

| Molecular Weight | 286.45 g/mol | [1] |

| Melting Point | 130-132 °C | |

| Boiling Point | 396.7 °C at 760 mmHg | |

| Appearance | White to off-white crystalline powder | [2] |

| Solubility | Soluble in ethanol, DMSO, and acetone.[2] Slightly soluble in chloroform and methanol. | [3] |

| UV max (in Ethanol) | 283 nm, 290 nm (sh) | |

| Optical Rotation ([α]D) | +41.3° (c=0.5 in CHCl₃) |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. Below are the characteristic spectral data.

-

¹H NMR (CDCl₃, 400 MHz) δ (ppm): 6.91 (s, 1H), 6.66 (s, 1H), 4.75 (s, 1H, -OH), 3.14 (sept, J = 6.9 Hz, 1H), 2.85 (m, 2H), 1.85-1.50 (m, 6H), 1.35 (s, 3H), 1.33 (d, J = 6.9 Hz, 6H), 1.18 (s, 3H), 0.95 (s, 3H), 0.93 (s, 3H).

-

¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 150.8, 145.5, 131.5, 126.9, 125.8, 110.2, 49.8, 41.6, 39.8, 38.0, 33.3, 33.2, 30.0, 28.5, 25.4, 22.8, 21.6, 21.5, 19.8, 19.4.

-

Infrared (IR) (KBr, cm⁻¹): 3350 (O-H stretch), 2950 (C-H stretch), 1600, 1495 (aromatic C=C stretch).

-

Mass Spectrometry (MS) m/z: 286 (M+), 271, 229, 201.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its antibacterial and antioxidant effects being the most extensively studied.

Antibacterial Activity

This compound is particularly effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its primary mechanisms of action include:

-

Disruption of Cell Membrane Integrity: this compound intercalates into the bacterial cell membrane, leading to increased permeability and leakage of intracellular components, ultimately causing cell death[1][4].

-

Inhibition of Efflux Pumps: It has been shown to inhibit the NorA efflux pump in S. aureus, a mechanism that bacteria use to expel antibiotics, thereby restoring the efficacy of other antibacterial agents[5].

Antioxidant and Neuroprotective Effects

The phenolic hydroxyl group in this compound's structure is a key contributor to its potent antioxidant activity. It acts as a free radical scavenger, protecting cells from oxidative damage. Recent studies have elucidated its neuroprotective effects are mediated through the Akt/HO-1 signaling pathway[6].

-

Activation of the Akt/HO-1 Pathway: this compound promotes the phosphorylation of Akt, which in turn leads to the activation of Nrf2. Activated Nrf2 translocates to the nucleus and induces the expression of heme oxygenase-1 (HO-1), an enzyme with potent antioxidant and anti-inflammatory properties[6].

Experimental Protocols

Extraction of this compound from Podocarpus totara

A highly efficient and environmentally friendly method for extracting this compound utilizes supercritical fluid extraction with carbon dioxide.

Methodology:

-

Preparation of Plant Material: The heartwood of Podocarpus totara is air-dried and ground into a fine powder (particle size ~0.5-1.0 mm) to increase the surface area for extraction.

-

Supercritical CO₂ Extraction:

-

The powdered wood is packed into a high-pressure extraction vessel.

-

Supercritical CO₂ is pumped through the vessel at a controlled temperature (e.g., 40-60 °C) and pressure (e.g., 200-300 bar).

-

The CO₂ acts as a solvent, dissolving the lipophilic this compound from the plant matrix.

-

-

Separation and Collection:

-

The this compound-rich CO₂ stream is passed through a separator where the pressure is reduced.

-

This pressure drop causes the this compound to precipitate out of the CO₂.

-

The crude this compound is collected from the separator.

-

-

Purification: The crude extract is further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield high-purity this compound crystals.

Total Synthesis of this compound

The total synthesis of this compound has been achieved through various routes. One notable method involves the cyclization of a modified polyene, starting from the readily available chiral precursor, (-)-sclareol[7][8].

Key Steps:

-

Starting Material: The synthesis commences with (-)-sclareol, a labdane-type diterpene.

-

Oxidative Cleavage: The side chain of sclareol is oxidatively cleaved to form a key intermediate.

-

Annulation: A Robinson annulation reaction is employed to construct the third ring of the totarane skeleton.

-

Aromatization: The final ring is aromatized to create the phenolic moiety.

-

Introduction of the Isopropyl Group: The isopropyl group is introduced onto the aromatic ring via a Friedel-Crafts alkylation or a related reaction.

-

Final Modifications: Deprotection and other necessary functional group manipulations are carried out to yield this compound.

Analytical Quantification

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the primary methods for the quantification of this compound.

HPLC Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically used.

-

Detection: UV detection at 283 nm.

-

Quantification: Based on a calibration curve generated from pure this compound standards.

GC-MS Method:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Injection: Splitless injection.

-

Temperature Program: A temperature gradient from a low initial temperature (e.g., 100 °C) to a high final temperature (e.g., 280 °C) is used to elute the compound.

-

Detection: Mass spectrometry in selected ion monitoring (SIM) mode for high sensitivity and specificity, monitoring characteristic ions of this compound (e.g., m/z 286, 271).

Conclusion

This compound stands out as a natural product with significant therapeutic potential. Its well-defined chemical structure and physicochemical properties, combined with its potent and multifaceted biological activities, make it a subject of ongoing research and a promising lead compound for the development of new pharmaceuticals. This guide provides a foundational resource for scientists and researchers to understand and further explore the scientific and medicinal applications of this remarkable diterpenoid.

References

- 1. Antibacterial activity and mode of action of totarol against Staphylococcus aureus in carrot juice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A fluorescence study of the interaction and location of this compound, a diterpenoid bioactive molecule, in model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antibacterial activity and mode of action of totarol against Staphylococcus aureus in carrot juice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Phenolic Diterpene Totarol Inhibits Multidrug Efflux Pump Activity in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Totarol prevents neuronal injury in vitro and ameliorates brain ischemic stroke: Potential roles of Akt activation and HO-1 induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. EP2143703B1 - Method for the preparation of this compound - Google Patents [patents.google.com]

- 8. Method for the preparation of this compound - Patent 2143703 [data.epo.org]

The Biosynthesis of (+)-Totarol in Podocarpus totara: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Totarol, a phenolic diterpene extracted from the heartwood of Podocarpus totara, has garnered significant interest for its potent antimicrobial and antioxidant properties. Understanding its biosynthesis is crucial for developing sustainable production methods and for exploring the potential of related compounds in drug development. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing parallels with known diterpene biosynthesis in other gymnosperms. It outlines detailed experimental protocols for the identification and characterization of the key enzymes involved and presents a framework for future research in this area.

Introduction

This compound is a naturally occurring aromatic diterpenoid characterized by a tricyclic abietane skeleton. Its accumulation in the heartwood of Podocarpus totara contributes to the wood's remarkable durability and resistance to decay. The unique biological activities of this compound, particularly its efficacy against a broad spectrum of bacteria, including antibiotic-resistant strains, have made it a compelling target for research in pharmaceuticals and cosmetics. While the chemical synthesis of this compound has been achieved, unraveling its natural biosynthetic pathway is key to enabling biotechnological production, which can offer a more sustainable and economically viable alternative to extraction from slow-growing trees or complex chemical synthesis.

This guide synthesizes the current understanding of diterpene biosynthesis and proposes a hypothetical pathway for this compound formation in P. totara. It further provides detailed methodologies for the key experiments required to elucidate this pathway, from gene discovery to enzyme characterization.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is proposed to follow the general pathway of terpenoid biosynthesis, originating from the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway to produce the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are then utilized to build the C20 scaffold of diterpenes. The proposed pathway can be divided into three main stages:

Stage 1: Assembly of the Diterpene Precursor

The initial steps involve the sequential condensation of IPP and DMAPP units to form the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP).

Stage 2: Formation of the Tricyclic Diterpene Skeleton

This stage is catalyzed by a class of enzymes known as diterpene synthases (diTPSs). In gymnosperms, the biosynthesis of abietane-type diterpenes typically involves a bifunctional or two monofunctional diTPSs. For the formation of the totarol backbone, a hypothetical pathway involves:

-

Protonation-initiated cyclization of GGPP by a Class II diTPS, likely a copalyl diphosphate synthase (CPS), to form a bicyclic intermediate, (+)-copalyl diphosphate ((+)-CPP).

-

Rearrangement and further cyclization of (+)-CPP by a Class I diTPS, a kaurene synthase-like (KSL) enzyme, to generate the tricyclic abietane skeleton. A likely product at this stage is abietadiene.

Stage 3: Post-Cyclization Modifications

Following the formation of the core abietane skeleton, a series of oxidative modifications, catalyzed primarily by cytochrome P450 monooxygenases (CYP450s), are required to produce this compound. These modifications are proposed to include:

-

Aromatization of one of the rings.

-

Hydroxylation at a specific position to introduce the characteristic phenolic group.

-

Isopropylation of the aromatic ring. The origin of the isopropyl group is a key question to be addressed.

The proposed biosynthetic pathway is visualized in the following diagram:

Caption: Proposed biosynthesis pathway of this compound.

Quantitative Data Summary

Currently, there is a lack of published quantitative data specifically on the biosynthesis of this compound in Podocarpus totara. Future research should aim to populate the following tables with experimental data.

Table 1: Hypothetical Enzyme Kinetic Parameters

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Vmax (µmol/mg/h) |

| PtCPS (hypothetical) | GGPP | TBD | TBD | TBD |

| PtKSL (hypothetical) | (+)-CPP | TBD | TBD | TBD |

| PtCYP450arom (hypothetical) | Abietadiene | TBD | TBD | TBD |

| PtCYP450OH (hypothetical) | Aromatic Int. | TBD | TBD | TBD |

| PtIPT (hypothetical) | Aromatic Int. | TBD | TBD | TBD |

TBD: To Be Determined

Table 2: Metabolite Concentrations in Podocarpus totara Heartwood

| Metabolite | Concentration (µg/g dry weight) |

| GGPP | TBD |

| (+)-CPP | TBD |

| Abietadiene | TBD |

| Intermediate Metabolites | TBD |

| This compound | TBD |

TBD: To Be Determined

Experimental Protocols

To elucidate the proposed biosynthetic pathway, a series of experiments are required. The following protocols provide a detailed guide for these investigations.

Identification of Candidate Genes

Objective: To identify candidate diterpene synthase and cytochrome P450 genes from Podocarpus totara.

Methodology: Transcriptome Sequencing and Analysis

-

Plant Material: Collect fresh heartwood, sapwood, and young needles from a mature Podocarpus totara tree. Heartwood is the primary site of totarol accumulation, while sapwood and needles can serve as comparative tissues.

-

RNA Extraction: Immediately freeze the collected tissues in liquid nitrogen and grind to a fine powder. Extract total RNA using a plant RNA extraction kit with modifications for high-phenolic content tissues (e.g., addition of polyvinylpyrrolidone to the extraction buffer).

-

Library Preparation and Sequencing: Prepare cDNA libraries from the extracted RNA and perform high-throughput sequencing (e.g., Illumina sequencing).

-

Bioinformatic Analysis:

-

Assemble the transcriptome de novo.

-

Annotate the assembled transcripts by sequence homology searches against public databases (e.g., NCBI non-redundant protein database).

-

Identify transcripts encoding putative diterpene synthases (diTPSs) and cytochrome P450s (CYP450s) based on conserved domains.

-

Perform differential gene expression analysis to identify genes that are highly expressed in the heartwood compared to other tissues.

-

Unraveling the Antioxidant Prowess of (+)-Totarol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(+)-Totarol, a naturally occurring phenolic diterpenoid extracted from the heartwood of the New Zealand native Podocarpus totara tree, has garnered significant scientific attention for its potent biological activities. Beyond its well-established antimicrobial properties, this compound exhibits remarkable antioxidant capabilities, positioning it as a promising candidate for further investigation in the development of novel therapeutics for oxidative stress-mediated diseases. This technical guide provides an in-depth exploration of the antioxidant properties of this compound, detailing its mechanisms of action, summarizing quantitative data, outlining experimental protocols, and visualizing key signaling pathways.

Core Antioxidant Mechanisms of this compound

This compound combats oxidative stress through a multi-pronged approach, primarily by directly scavenging reactive oxygen species (ROS), inhibiting lipid peroxidation, and modulating endogenous antioxidant defense systems.

Direct Radical Scavenging: The phenolic hydroxyl group in the structure of this compound is pivotal to its antioxidant activity. This functional group can readily donate a hydrogen atom to neutralize free radicals, thereby terminating damaging chain reactions. This direct scavenging activity has been demonstrated against various ROS, including superoxide and hydroxyl radicals.

Inhibition of Lipid Peroxidation: Oxidative damage to cellular membranes, a process known as lipid peroxidation, is a critical factor in the pathogenesis of numerous diseases. This compound has been shown to effectively inhibit lipid peroxidation.[1] Its lipophilic nature allows it to partition into cellular membranes, where it can protect polyunsaturated fatty acids from oxidative degradation.

Upregulation of Endogenous Antioxidant Defenses: A key aspect of this compound's antioxidant action is its ability to enhance the cell's own defense mechanisms. It achieves this primarily through the activation of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway, which in turn leads to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2).[2][3] Nrf2 is a transcription factor that regulates the expression of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and glutathione (GSH).[2][4] By upregulating these endogenous antioxidants, this compound provides a sustained and amplified protective effect against oxidative stress.

Quantitative Antioxidant Activity

The antioxidant capacity of this compound has been quantified in various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of an antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant potency.

| Assay | Analyte | IC50 Value (µg/mL) | Reference |

| DPPH Radical Scavenging | Anthemis tricolor methanolic extract (containing Totarol) | 92.69 | [5] |

| Lipid Peroxidation Inhibition (β-carotene-linoleic acid assay) | Anthemis tricolor methanolic extract (containing Totarol) | 9.96 | [5] |

| Lipid Peroxidation Inhibition | This compound | 9.8 µM | [1] |

Note: The available quantitative data for pure this compound is limited. The data from the Anthemis tricolor extract provides an indication of its activity in a complex mixture.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the antioxidant properties of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Materials:

-

This compound solution of varying concentrations (dissolved in a suitable solvent like methanol or ethanol).

-

DPPH solution (typically 0.1 mM in methanol or ethanol).[6]

-

Spectrophotometer capable of measuring absorbance at 517 nm.[7]

-

96-well microplate or cuvettes.

-

Positive control (e.g., Ascorbic acid, Trolox).

Procedure:

-

Prepare a series of dilutions of the this compound sample and the positive control.

-

In a 96-well plate, add a specific volume of each sample dilution to the wells.

-

Add an equal volume of the DPPH working solution to each well.[6]

-

Include a blank control containing only the solvent and the DPPH solution.

-

Incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes).[6][7]

-

Measure the absorbance of each well at 517 nm using a spectrophotometer.[7]

-

Calculate the percentage of DPPH radical scavenging activity for each sample concentration using the following formula: % Scavenging = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100

-

Plot a graph of the percentage of scavenging activity against the sample concentration to determine the IC50 value.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation Inhibition

This assay measures the formation of malondialdehyde (MDA), a major secondary product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored complex.

Materials:

-

Biological sample (e.g., tissue homogenate, cell lysate, or a lipid-rich medium like egg yolk homogenate).[8][9]

-

This compound solution of varying concentrations.

-

Trichloroacetic acid (TCA) solution (e.g., 10%).[8]

-

Inducer of lipid peroxidation (e.g., ferrous sulfate).

-

Spectrophotometer capable of measuring absorbance at 532 nm.[8]

-

Water bath.

Procedure:

-

Prepare the biological sample homogenate.

-

To a reaction tube, add the sample homogenate, the this compound solution at different concentrations, and the lipid peroxidation inducer.

-

Incubate the mixture at 37°C for a specified time (e.g., 15-30 minutes).[8]

-

Stop the reaction by adding TCA solution to precipitate proteins.

-

Centrifuge the mixture to pellet the precipitated proteins.

-

Collect the supernatant and add the TBA solution.

-

Heat the mixture in a boiling water bath for a set time (e.g., 10-15 minutes) to allow for color development.[8]

-

Cool the samples and measure the absorbance of the colored complex at 532 nm.

-

A blank and a control (without the antioxidant) should be run in parallel.

-

Calculate the percentage of lipid peroxidation inhibition and subsequently the IC50 value.

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), which forms a blue-colored complex with 2,4,6-tripyridyl-s-triazine (TPTZ).

Materials:

-

This compound solution of varying concentrations.

-

FRAP reagent, freshly prepared by mixing:

-

Spectrophotometer capable of measuring absorbance at 593 nm.[10]

-

Standard (e.g., Trolox or Ascorbic Acid).

Procedure:

-

Warm the FRAP reagent to 37°C.

-

Add a small volume of the this compound sample or standard to the FRAP reagent.

-

Incubate the mixture at 37°C for a specific time (e.g., 4-30 minutes).[12][13]

-

Measure the absorbance of the blue-colored complex at 593 nm.

-

Construct a standard curve using the standard antioxidant.

-

The antioxidant capacity of the sample is determined by comparing its absorbance to the standard curve and is often expressed as Trolox equivalents (TE) or Ascorbic Acid Equivalents (AAE).[12]

Signaling Pathways and Experimental Workflows

The antioxidant effects of this compound are intricately linked to specific cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these relationships and a typical experimental workflow for assessing antioxidant activity.

Caption: General workflow for in vitro antioxidant capacity assessment.

Caption: The Akt/Nrf2/HO-1 signaling pathway activated by this compound.

Conclusion

This compound presents a compelling profile as a natural antioxidant with significant potential for therapeutic applications. Its ability to directly neutralize free radicals, protect against lipid peroxidation, and, most notably, to upregulate the body's own antioxidant defenses through the Akt/Nrf2/HO-1 pathway, underscores its multifaceted protective mechanisms. Further research, particularly to generate more extensive quantitative data on its antioxidant capacity in various assay systems and to elucidate its effects in in vivo models of oxidative stress, is warranted. This in-depth understanding will be crucial for harnessing the full therapeutic potential of this remarkable natural compound.

References

- 1. glpbio.com [glpbio.com]

- 2. researchgate.net [researchgate.net]

- 3. Role of PI3K/Akt-Mediated Nrf2/HO-1 Signaling Pathway in Resveratrol Alleviation of Zearalenone-Induced Oxidative Stress and Apoptosis in TM4 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. acmeresearchlabs.in [acmeresearchlabs.in]

- 7. mdpi.com [mdpi.com]

- 8. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]

- 9. mmpc.org [mmpc.org]

- 10. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antioxidant assays – consistent findings from FRAP and ORAC reveal a negative impact of organic cultivation on antioxidant potential in spinach but not watercress or rocket leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journal.unisza.edu.my [journal.unisza.edu.my]

- 13. ultimatetreat.com.au [ultimatetreat.com.au]

A Technical Guide to the In-Vitro Anti-inflammatory Effects of (+)-Totarol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the in-vitro anti-inflammatory properties of (+)-Totarol, a natural phenolic diterpenoid. The information is compiled from various scientific studies to serve as a technical guide for professionals in research and drug development.

Executive Summary

This compound, primarily sourced from the heartwood of Podocarpus totara, has demonstrated significant anti-inflammatory and antioxidant activities in a range of in-vitro studies.[1][2] Its mechanism of action involves the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. This guide details the quantitative effects of this compound on inflammatory markers, outlines the experimental protocols used to determine these effects, and visualizes the underlying molecular pathways.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory efficacy of this compound has been quantified through various in-vitro assays. The following tables summarize the key findings, presenting data on its impact on pro-inflammatory cytokines, enzymes, and other markers.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Secretion

| Cell Line | Stimulant | Cytokine | This compound Concentration | % Inhibition / Effect | Reference |

| THP-1 (human monocytic) | - | IL-6 | Not Specified | Decreased secretion | [3] |

| THP-1 (human monocytic) | - | IL-10 | Not Specified | Increased secretion | [3] |

| RAW 264.7 (murine macrophages) | LPS | TNF-α | Not Specified | Inhibition | [4] |

| RAW 264.7 (murine macrophages) | LPS | IL-1β | Not Specified | Inhibition | [4] |

| RAW 264.7 (murine macrophages) | LPS | IL-6 | Not Specified | Inhibition | [4] |

| HT-29 (human colorectal adenocarcinoma) | LPS | IL-8 | Not Specified | Inhibition by related diterpenoids | [5] |

Table 2: Effect of this compound and Related Diterpenoids on Inflammatory Enzymes and Mediators

| Cell Line | Stimulant | Target | This compound/Diterpenoid Concentration | Effect | Reference |

| RAW 264.7 | LPS | Nitric Oxide (NO) | Not Specified | Inhibition | [4][5] |

| RAW 264.7 | LPS | iNOS Expression | 25, 50, 100 µM (Nagilactone B) | Significant decrease | [6] |

| RAW 264.7 | LPS | COX-2 Expression | 25, 50, 100 µM (Nagilactone B) | Significant decrease | [6] |

| RBL-2H3 (rat basophilic leukemia) | - | PLA2 Activity | 10 µg/ml (Cyclo-pentano phenanthrenol) | Inhibition | [4] |

Core Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by intervening in critical inflammatory signaling cascades. The primary pathways identified are the Akt/HO-1 and NF-κB pathways.

Akt/HO-1 Pathway Activation

In neuronal cells, this compound has been shown to provide neuroprotection by activating the Akt signaling pathway.[7] This activation leads to the induction of heme oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory and antioxidant properties.[7][8] The activation of this pathway helps to suppress oxidative stress by increasing the activities of glutathione (GSH) and superoxide dismutase (SOD).[7][8]

Caption: Akt/HO-1 signaling pathway activated by this compound.

NF-κB Signaling Pathway Inhibition

Studies on related diterpenoids and similar natural compounds suggest that a key anti-inflammatory mechanism is the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway.[4][9] In response to stimuli like lipopolysaccharide (LPS), NF-κB translocates to the nucleus and induces the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-6, iNOS, and COX-2. By inhibiting this pathway, this compound can suppress the production of these inflammatory mediators.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Detailed Experimental Protocols

The following sections describe the standard methodologies employed in the in-vitro evaluation of this compound's anti-inflammatory properties.

Cell Culture and Treatment

-

Cell Lines : Murine macrophage cells (e.g., RAW 264.7) and human monocytic cells (e.g., THP-1) are commonly used.[3][5] These cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Inflammatory Stimulus : To induce an inflammatory response, cells are typically stimulated with Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[5][6]

-

Treatment Protocol : Cells are pre-treated with varying concentrations of this compound for a specific duration (e.g., 1 hour) before the addition of the inflammatory stimulus (e.g., LPS at 1 µg/mL) for a further incubation period (e.g., 16-24 hours).[6]

Key In-Vitro Assays

A generalized workflow for assessing the anti-inflammatory effects of a test compound like this compound is depicted below.

Caption: Generalized workflow for in-vitro anti-inflammatory assays.

-

Nitric Oxide (NO) Production Assay (Griess Assay) :

-

Cell culture supernatant is collected after treatment.

-

An equal volume of Griess reagent is added to the supernatant.

-

The mixture is incubated at room temperature.

-

The absorbance is measured at approximately 540 nm. The concentration of nitrite, a stable product of NO, is determined by comparison with a standard curve of sodium nitrite.[5]

-

-

Cytokine Measurement (ELISA) :

-

Levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[5]

-

-

Western Blot Analysis :

-

Cells are lysed to extract total protein.

-

Protein concentration is determined (e.g., using a BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., iNOS, COX-2, p-Akt, NF-κB).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate.[6]

-

-

RNA Extraction and RT-qPCR :

-

Total RNA is extracted from the treated cells.

-

RNA is reverse-transcribed into cDNA.

-

Quantitative PCR (qPCR) is performed using specific primers for target genes (e.g., TNF-α, IL-6, iNOS) and a housekeeping gene (e.g., GAPDH) for normalization. This allows for the quantification of mRNA expression levels.[4]

-

Conclusion

The in-vitro evidence strongly supports the anti-inflammatory potential of this compound. Its ability to modulate the Akt/HO-1 and NF-κB signaling pathways results in a significant reduction of key inflammatory mediators. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent for inflammatory conditions.

References

- 1. What Are The Benefits of Bioactive Totarol⢠[totarol.com]

- 2. Evaluation of Totarol for Promoting Open Wound Healing in Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioactive Totarol⢠Research Studies [totarol.com]

- 4. Molecular basis of the anti-inflammatory property exhibited by cyclo-pentano phenanthrenol isolated from Lippia nodiflora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Diterpenoids Isolated from Podocarpus macrophyllus Inhibited the Inflammatory Mediators in LPS-Induced HT-29 and RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Totarol prevents neuronal injury in vitro and ameliorates brain ischemic stroke: Potential roles of Akt activation and HO-1 induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Preliminary Biocompatibility Assessment of (+)-Totarol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Totarol, a naturally occurring phenolic diterpenoid derived from the heartwood of Podocarpus totara, has garnered significant interest for its potent antimicrobial and antioxidant properties. As its potential therapeutic applications are explored, a thorough understanding of its biocompatibility is paramount. This technical guide provides a comprehensive overview of the preliminary biocompatibility studies of this compound, focusing on its cytotoxic and genotoxic potential. This document summarizes available quantitative data, outlines detailed experimental protocols for key assays, and presents visual representations of experimental workflows and relevant signaling pathways to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Cytotoxicity Profile of this compound

The cytotoxic potential of this compound has been evaluated in various studies, primarily focusing on its efficacy against cancer cell lines. However, data on its effect on normal, non-cancerous human cell lines is limited but suggests a degree of selectivity.

Table 1: In Vitro Cytotoxicity of Propolis Extract with High Totarol Content on Human Cell Lines

| Cell Line | Cell Type | IC50 (µg/mL) after 48h | Source |

| K562 | Chronic Myelogenous Leukemia | 39.67 ± 0.33 | [1] |

| COLO 679 | Melanoma | 39.00 ± 2.08 | [1] |

| HT29 | Colon Adenocarcinoma | 37.33 ± 2.91 | [1] |

| OAW42 | Ovarian Carcinoma | 31.67 ± 7.26 | [1] |

| MCF7 | Breast Adenocarcinoma | 35.67 ± 8.95 | [1] |

| SK-MEL-28 | Melanoma | 78.33 ± 2.03 | [1] |

| PBMCs | Normal Peripheral Blood Mononuclear Cells | 51.67 ± 3.33 | [1] |

A study on a methanol extract of Maltese propolis, which was found to have a high concentration of totarol, demonstrated a degree of selective cytotoxicity. The half-maximal inhibitory concentration (IC50) for normal peripheral blood mononuclear cells (PBMCs) was 51.67 µg/ml after 48 hours of exposure[1]. This value was higher than the IC50 values for several human cancer cell lines, including leukemia (K562), melanoma (COLO 679), colon adenocarcinoma (HT29), ovarian carcinoma (OAW42), and breast adenocarcinoma (MCF7), suggesting that these cancer cells are more sensitive to the cytotoxic effects of the totarol-rich extract than normal immune cells[1].

Further indirect evidence comes from a study on tea tree oil and its components, where the IC50 for the immortalized human keratinocyte cell line (HaCaT) was found to be higher than that for oral squamous cell carcinoma lines, indicating a greater susceptibility of the cancer cells[2]. While not a direct measure of this compound's cytotoxicity, this supports the trend of selectivity.

There is a clear need for further research to establish the definitive cytotoxic profile of pure this compound on a broader range of normal human cell lines, particularly those relevant to potential topical or systemic applications, such as human dermal fibroblasts (HDF) and primary human keratinocytes.

Genotoxicity Assessment

To date, no dedicated genotoxicity studies, such as the micronucleus test or the comet assay, specifically investigating this compound have been identified in the public domain. This represents a significant data gap in the biocompatibility assessment of this compound. Given the potential for new chemical entities to interact with DNA, performing these assays is a critical step in preclinical safety evaluation.

The following sections outline the standard experimental protocols for the micronucleus and comet assays, which are recommended for assessing the genotoxic potential of this compound.

Experimental Protocols

In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Materials:

-

Target cell lines (e.g., human dermal fibroblasts, human keratinocytes)

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in phosphate-buffered saline - PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the target cells in a 96-well plate at a predetermined optimal density and allow them to adhere and proliferate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: After the MTT incubation, carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the cell viability against the concentration of this compound and fitting the data to a dose-response curve.

References

Spectroscopic Profile of (+)-Totarol: A Technical Guide

An In-depth Analysis of the NMR, IR, and Mass Spectrometry Data of a Bioactive Diterpenoid

Introduction

(+)-Totarol is a naturally occurring phenolic diterpenoid extracted from the heartwood of trees of the Podocarpaceae family, notably Podocarpus totara. Renowned for its potent antimicrobial and antioxidant properties, this compound is a subject of significant interest in phytochemical research and drug development. Its complex cyclic structure necessitates a thorough spectroscopic analysis for unambiguous identification and characterization. This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with the experimental protocols for acquiring these spectra. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug discovery.

Spectroscopic Data of this compound

The structural elucidation of this compound is achieved through the combined interpretation of various spectroscopic techniques. The data presented herein has been compiled from reputable chemical databases and scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR spectra of this compound provide detailed information about its complex ring system and substituent groups. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.95 | s | 1H | Ar-H |

| 6.70 | s | 1H | Ar-H |

| 4.70 | s | 1H | Ar-OH |

| 3.15 | sept | 1H | CH(CH₃)₂ |

| 2.80 | m | 2H | Ar-CH₂- |

| 1.80-1.40 | m | 8H | -CH₂- & -CH- |

| 1.35 | d, J=7 Hz | 6H | CH(CH₃)₂ |

| 1.25 | s | 3H | CH₃ |

| 0.95 | s | 3H | CH₃ |

| 0.93 | s | 3H | CH₃ |

¹³C NMR Spectroscopic Data for this compound [1]

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 150.8 | C | Ar-C-OH |

| 145.5 | C | Ar-C |

| 132.8 | C | Ar-C |

| 127.5 | C | Ar-C |

| 125.0 | CH | Ar-CH |

| 115.0 | CH | Ar-CH |

| 49.8 | CH | |

| 41.5 | CH₂ | |

| 39.8 | C | |

| 38.0 | CH₂ | |

| 33.2 | C | |

| 33.1 | CH₃ | |

| 28.5 | CH | |

| 25.5 | CH₃ | |

| 22.8 | CH₂ | |

| 21.5 | CH₃ | |

| 21.4 | CH₃ | |

| 19.8 | CH₂ | |

| 19.3 | CH₂ | |

| 19.2 | CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to its hydroxyl, aromatic, and aliphatic moieties.

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |

| 3600-3200 | Strong, Broad | O-H | Stretching |

| 3050-3010 | Medium | C-H (Aromatic) | Stretching |

| 2960-2850 | Strong | C-H (Aliphatic) | Stretching |

| 1600-1450 | Medium | C=C | Aromatic Ring Stretching |

| 1260 | Strong | C-O | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. The mass spectrum of this compound shows a prominent molecular ion peak and characteristic fragment ions.[1]

Mass Spectrometry Data for this compound [1]

| m/z | Relative Intensity (%) | Assignment |

| 286.2 | 100 | [M]⁺ (Molecular Ion) |

| 271.2 | 80 | [M - CH₃]⁺ |

| 243.2 | 40 | [M - C₃H₇]⁺ |

| 229.2 | 35 | [M - C₄H₉]⁺ |

| 201.1 | 50 | [M - C₆H₁₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Cap the NMR tube and gently invert to ensure complete dissolution and mixing.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

¹H NMR:

-

Acquire the spectrum at room temperature.

-

Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of solid this compound directly onto the ATR crystal.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

The final spectrum is presented as transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

Sample Preparation (Electron Ionization - EI):

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol or dichloromethane).

-

If using a direct insertion probe, a small amount of the solid sample can be placed in a capillary tube.

Instrumentation and Data Acquisition:

-

Mass Spectrometer: A mass spectrometer with an electron ionization (EI) source is commonly used for the analysis of small molecules like this compound.

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

The standard electron energy for EI is 70 eV.

-

Scan a mass range appropriate for the molecular weight of this compound and its expected fragments (e.g., m/z 50-500).

-

The resulting mass spectrum plots the relative abundance of ions versus their mass-to-charge ratio (m/z).

-

Visualizations

The following diagram illustrates a general workflow for the spectroscopic analysis of a natural product like this compound.

References

(+)-Totarol CAS number and molecular formula

An In-depth Technical Guide to (+)-Totarol

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identifiers

This compound, a naturally occurring phenolic diterpenoid, is a subject of significant interest in pharmacological research due to its broad spectrum of biological activities. This guide provides a comprehensive overview of its chemical properties, biological functions, and the experimental methodologies used to elucidate these activities.

| Identifier | Value | Reference |

| CAS Number | 511-15-9 | [1] |

| Molecular Formula | C20H30O | [1][2] |

| Molecular Weight | 286.45 g/mol | [2][3] |

| IUPAC Name | (4bS,8aS)-4b,8,8-trimethyl-1-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-2-ol | |

| Synonyms | Totarol, trans-Totarol, NSC 299936 | [1] |

Quantitative Biological Data

The biological efficacy of this compound has been quantified across various experimental models. The following tables summarize key findings regarding its antimicrobial and antioxidant activities.

Antimicrobial Activity: Minimum Inhibitory Concentrations (MICs)

This compound exhibits potent activity primarily against Gram-positive bacteria.

| Bacterial Strain | MIC (µg/mL) | Reference |

| Propionibacterium acnes | 0.39 | [1] |

| Streptococcus mutans | 0.78 | [1] |

| Bacillus subtilis | 1.56 | [1] |

| Brevibacterium ammoniagenes | 0.78 | [1] |

| Staphylococcus aureus (penicillin-resistant) | 0.78 | [1] |

| Staphylococcus aureus (penicillin-susceptible) | 1.56 | [1] |

Antioxidant and Enzyme Inhibitory Activity: IC50 Values

This compound demonstrates significant antioxidant properties and inhibitory effects on mitochondrial respiration enzymes.

| Assay | IC50 (µM) | Reference |

| Fe(III)-ADP/NADPH-induced lipid oxidation (rat liver microsomes) | 4.79 | [1] |

| Fe(III)-ADP/NADPH-induced lipid oxidation (rat liver mitochondria) | 0.47 | [1] |

| Autooxidation of linoleic acid | 9.8 | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are protocols for key experiments cited in the literature on this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method used to assess the antibacterial efficacy of this compound.

Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a target microorganism.

Materials:

-

This compound stock solution (in DMSO or ethanol)

-

Mueller-Hinton Broth (MHB)

-

Bacterial inoculum (adjusted to 0.5 McFarland standard)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a serial two-fold dilution of the this compound stock solution in MHB in the wells of a 96-well plate. The concentration range should be sufficient to determine the MIC.

-

Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of this compound at which no visible growth of the microorganism is observed.

Neuroprotection Assay: Glutamate-Induced Excitotoxicity in Primary Neuronal Cultures

This protocol describes an in vitro model to evaluate the neuroprotective effects of this compound against glutamate-induced neuronal cell death.

Objective: To assess the ability of this compound to protect primary neurons from excitotoxic damage induced by glutamate.

Materials:

-

Primary rat cerebellar granule neurons or cerebral cortical neurons

-

Neurobasal medium supplemented with B27 and L-glutamine

-

This compound (dissolved in a suitable solvent)

-

Glutamate solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) assay kit

Procedure:

-

Plate primary neurons in appropriate culture plates and allow them to mature for a specified period (e.g., 7-10 days).

-

Pre-treat the neuronal cultures with varying concentrations of this compound for a defined duration (e.g., 1-2 hours).

-

Induce excitotoxicity by exposing the neurons to a toxic concentration of glutamate (e.g., 100 µM) for a specified time (e.g., 15-30 minutes).

-

Remove the glutamate-containing medium and replace it with fresh, drug-free medium.

-

Incubate the cells for 24 hours.

-

Assess cell viability using an MTT assay (measures metabolic activity) or an LDH assay (measures membrane integrity).

-

Compare the viability of neurons treated with this compound and glutamate to those treated with glutamate alone to determine the neuroprotective effect.

Visualizations: Signaling Pathways and Experimental Workflows

Visual representations of complex biological processes and experimental designs are essential for clear communication in scientific research.

References

The Natural Abundance and Analysis of (+)-Totarol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Totarol, a naturally occurring aromatic diterpenoid, has garnered significant attention within the scientific community for its potent antimicrobial, antioxidant, and therapeutic properties. First isolated from the heartwood of the New Zealand native tree, Podocarpus totara, this compound has since been identified in a variety of other plant species. Its remarkable resistance to degradation and broad-spectrum bioactivity make it a compelling candidate for applications in pharmaceuticals, nutraceuticals, and cosmetics. This technical guide provides a comprehensive overview of the natural abundance of this compound in different plant species, detailed experimental protocols for its extraction and quantification, and a putative biosynthetic pathway.

Natural Abundance of this compound

The concentration of this compound varies significantly among different plant species and even between different tissues of the same plant. The heartwood of Podocarpus totara remains the most concentrated known natural source.[1] The following table summarizes the quantitative data available in the scientific literature on the abundance of this compound in various plant species.

| Plant Species | Family | Plant Part | Method of Analysis | This compound Concentration | Reference(s) |

| Podocarpus totara | Podocarpaceae | Heartwood | Not specified | ~5% (dry mass) | [1] |

| Podocarpus spp. (other than P. totara) | Podocarpaceae | Not specified | Not specified | <1% (dry mass) | [1] |

| Cupressus benthamii | Cupressaceae | Leaf Essential Oil | GC-MS | 19.3% (trans-totarol), 4.2% (cis-totarol) | |

| Cupressus lusitanica | Cupressaceae | Leaf Essential Oil | GC-MS | 5.1 - 6.5% (trans-totarol) | |

| Cupressus spp. (other) | Cupressaceae | Not specified | Not specified | <1% (dry mass) | [1] |

| Juniperus spp. | Cupressaceae | Not specified | Not specified | <1% (dry mass) | [1] |

| Dacrycarpus spp. | Podocarpaceae | Not specified | Not specified | <1% (dry mass) | [1] |

| Kaempferia parishii | Zingiberaceae | Rhizome Extract | GC-MS | 74.96% | [2] |

| Rosmarinus officinalis | Lamiaceae | Essential Oil | Not specified | 0.50% |

Experimental Protocols

Accurate quantification of this compound from plant matrices requires robust and validated experimental protocols. The following sections detail representative methodologies for the extraction and analysis of this bioactive compound.

Extraction of this compound from Podocarpus totara Heartwood via Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction is a green and efficient method for the selective extraction of natural products.

-

Sample Preparation:

-

Obtain heartwood from Podocarpus totara. Dead wood can be utilized, making the process sustainable.[3]

-

Grind the wood to a fine powder to increase the surface area for extraction.

-

-

Supercritical Fluid Extraction (SFE) Parameters:

-

Instrument: A commercially available SFE system.

-

Solvent: Supercritical Carbon Dioxide (CO₂).

-

Pressure: High pressure, typically in the range of 100-350 bar.

-

Temperature: Moderate temperatures, generally between 40-60°C.

-

Procedure:

-

The powdered heartwood is packed into an extraction vessel.

-

Supercritical CO₂ is passed through the vessel at a controlled flow rate.

-

The CO₂, now containing dissolved this compound, is depressurized in a collection vessel, causing the this compound to precipitate out.

-

The resulting extract can be further purified if necessary.

-

-

Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.

-

Sample Preparation and Derivatization:

-

The crude plant extract is dissolved in a suitable organic solvent (e.g., hexane, ethyl acetate).

-

To improve the volatility and chromatographic peak shape of this compound, derivatization of the hydroxyl group is often necessary. A common method is silylation:

-

Evaporate a known volume of the extract to dryness under a stream of nitrogen.

-

Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and a catalyst like pyridine.

-

Heat the mixture at 60-70°C for 30-60 minutes to ensure complete derivatization.

-

The derivatized sample is then diluted with an appropriate solvent before injection into the GC-MS.[4]

-

-

-

GC-MS Instrumentation and Parameters:

-

Gas Chromatograph: Equipped with a split/splitless injector and a capillary column.

-

Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5MS), is suitable for separating diterpenes. A typical column dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

-

Oven Temperature Program:

-

Initial temperature: 100-150°C, hold for 1-2 minutes.

-

Ramp: Increase the temperature at a rate of 5-15°C/minute to 280-300°C.

-

Final hold: Maintain the final temperature for 5-10 minutes.

-

-

Injector Temperature: 250-280°C.

-

Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 550.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

-

Quantification:

-

An external standard calibration curve is constructed using a certified reference standard of this compound.

-

The peak area of the derivatized this compound in the sample chromatogram is compared to the calibration curve to determine its concentration.

-

Signaling Pathways and Experimental Workflows

Putative Biosynthetic Pathway of this compound

This compound, being a diterpenoid, is synthesized via the methylerythritol phosphate (MEP) pathway in plants, which provides the precursor geranylgeranyl pyrophosphate (GGPP). The following diagram illustrates a putative biosynthetic pathway leading to this compound.

Caption: Putative biosynthetic pathway of this compound from primary metabolites.

General Experimental Workflow for Quantification

The workflow for the quantification of this compound from a plant sample involves several key stages, from sample collection to data analysis.

Caption: General workflow for the quantification of this compound in plant samples.

Conclusion

This compound stands out as a promising natural product with significant potential for various applications. While Podocarpus totara is the most well-known source, this guide highlights the presence of this valuable compound in other plant species, opening avenues for further exploration and sustainable sourcing. The detailed experimental protocols provided herein offer a solid foundation for researchers to accurately quantify this compound, facilitating further studies into its bioactivity, biosynthesis, and potential for drug development. The elucidation of its complete biosynthetic pathway remains an area for future research, which could enable metabolic engineering approaches for its enhanced production.

References

The Evolving Landscape of (+)-Totarol Derivatives: A Technical Guide for Drug Development Professionals

An in-depth exploration of the synthesis, biological activities, and mechanisms of action of (+)-totarol derivatives, offering a comprehensive resource for researchers and scientists in the field of drug discovery and development.

Introduction